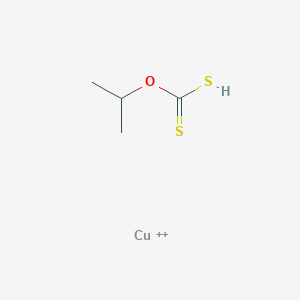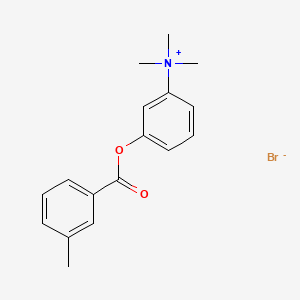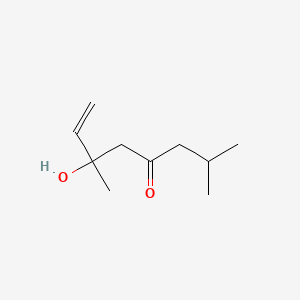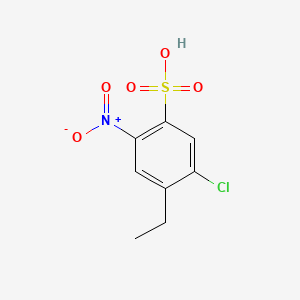![molecular formula C16H15CuN3Na2O9S2+2 B13767784 Cuprate(2-), [4-(hydroxy-kappaO)-5-[[2-(oxo-kappaO)-1-[(phenylamino)carbonyl]propyl]azo-kappaN1]-1,3-benzenedisulfonato(4-)]-, disodium CAS No. 72152-69-3](/img/structure/B13767784.png)
Cuprate(2-), [4-(hydroxy-kappaO)-5-[[2-(oxo-kappaO)-1-[(phenylamino)carbonyl]propyl]azo-kappaN1]-1,3-benzenedisulfonato(4-)]-, disodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cuprate(2-), [4-(hydroxy-kappaO)-5-[[2-(oxo-kappaO)-1-[(phenylamino)carbonyl]propyl]azo-kappaN1]-1,3-benzenedisulfonato(4-)]-, disodium is a complex organic compound that features a cuprate core. This compound is notable for its unique structure, which includes a hydroxy group, a phenylamino carbonyl group, and a benzenedisulfonato group. The presence of these functional groups makes it a versatile compound with various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cuprate(2-), [4-(hydroxy-kappaO)-5-[[2-(oxo-kappaO)-1-[(phenylamino)carbonyl]propyl]azo-kappaN1]-1,3-benzenedisulfonato(4-)]-, disodium typically involves multiple steps:
Formation of the Azo Compound: The initial step involves the formation of the azo compound through a diazotization reaction, where an aromatic amine reacts with nitrous acid to form a diazonium salt. This salt then couples with another aromatic compound to form the azo linkage.
Introduction of the Hydroxy and Carbonyl Groups: The hydroxy and carbonyl groups are introduced through subsequent reactions, such as hydroxylation and oxidation.
Sulfonation: The benzenedisulfonato group is introduced through a sulfonation reaction, where the aromatic ring is treated with sulfuric acid or a sulfonating agent.
Complexation with Copper: The final step involves the complexation of the organic ligand with a copper salt, such as copper sulfate, under basic conditions to form the cuprate complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the processes are often automated to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Cuprate(2-), [4-(hydroxy-kappaO)-5-[[2-(oxo-kappaO)-1-[(phenylamino)carbonyl]propyl]azo-kappaN1]-1,3-benzenedisulfonato(4-)]-, disodium undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The azo group can be reduced to form amines.
Substitution: The sulfonato groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the azo group produces primary amines.
Wissenschaftliche Forschungsanwendungen
Cuprate(2-), [4-(hydroxy-kappaO)-5-[[2-(oxo-kappaO)-1-[(phenylamino)carbonyl]propyl]azo-kappaN1]-1,3-benzenedisulfonato(4-)]-, disodium has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to study metal-ligand interactions and catalysis.
Biology: The compound is used in biochemical assays to investigate enzyme activity and protein-ligand binding.
Industry: The compound is used in the synthesis of dyes and pigments due to its vibrant color and stability.
Wirkmechanismus
The mechanism by which Cuprate(2-), [4-(hydroxy-kappaO)-5-[[2-(oxo-kappaO)-1-[(phenylamino)carbonyl]propyl]azo-kappaN1]-1,3-benzenedisulfonato(4-)]-, disodium exerts its effects involves its ability to coordinate with metal ions. The hydroxy, carbonyl, and sulfonato groups act as ligands, binding to metal centers and forming stable complexes. These complexes can interact with biological molecules, such as proteins and nucleic acids, altering their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **Cuprate(2-), [4-(hydroxy-kappaO)-5-[[2-(oxo-kappaO)-1-[(phenylamino)carbonyl]propyl]azo-kappaN1]-1,3-benzenedisulfonato(4-)]-, monosodium
- **Cuprate(2-), [4-(hydroxy-kappaO)-5-[[2-(oxo-kappaO)-1-[(phenylamino)carbonyl]propyl]azo-kappaN1]-1,3-benzenedisulfonato(4-)]-, dipotassium
Uniqueness
The disodium variant of this compound is unique due to its specific ionic form, which affects its solubility, stability, and reactivity. The presence of two sodium ions enhances its solubility in water, making it more suitable for aqueous applications compared to its monosodium and dipotassium counterparts.
Eigenschaften
CAS-Nummer |
72152-69-3 |
|---|---|
Molekularformel |
C16H15CuN3Na2O9S2+2 |
Molekulargewicht |
567.0 g/mol |
IUPAC-Name |
disodium;5-[(1-anilino-3-hydroxy-1-oxobut-2-en-2-yl)diazenyl]-4-hydroxybenzene-1,3-disulfonic acid;copper |
InChI |
InChI=1S/C16H15N3O9S2.Cu.2Na/c1-9(20)14(16(22)17-10-5-3-2-4-6-10)19-18-12-7-11(29(23,24)25)8-13(15(12)21)30(26,27)28;;;/h2-8,20-21H,1H3,(H,17,22)(H,23,24,25)(H,26,27,28);;;/q;;2*+1 |
InChI-Schlüssel |
KCXYDCQYYAMXSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C(C(=O)NC1=CC=CC=C1)N=NC2=C(C(=CC(=C2)S(=O)(=O)O)S(=O)(=O)O)O)O.[Na+].[Na+].[Cu] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


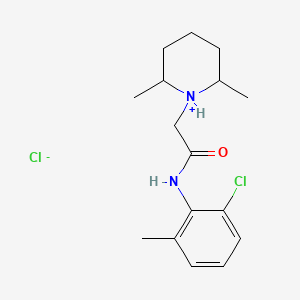
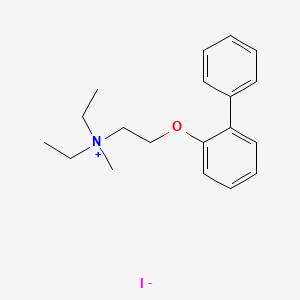
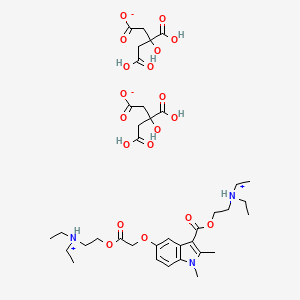
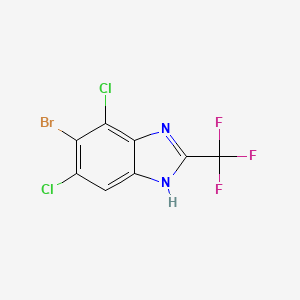
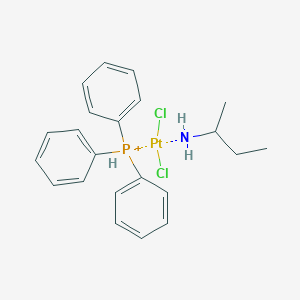
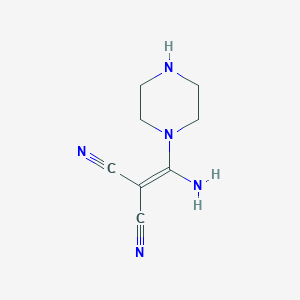
![Acetamide, N-[4-[(2-hydroxyethyl)sulfonyl]-2,5-dimethoxyphenyl]-](/img/structure/B13767734.png)
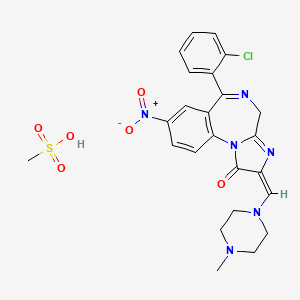
methyl}amino)-4-(methylsulfanyl)butanoate](/img/structure/B13767750.png)
